For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of L-Carnosine-d4
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological relevance of L-Carnosine-d4. This deuterated analog of L-Carnosine serves as a critical internal standard for accurate quantification in various biological matrices, aiding in metabolic studies, pharmaceutical research, and quality control workflows.
Core Chemical and Physical Properties
L-Carnosine-d4, also known as (2S)-2-(3-Aminopropanamido-2,2,3,3-d4)-3-(1H-imidazol-4-yl)propanoic acid, is a stable isotope-labeled form of L-Carnosine.[1] The deuterium labeling on the β-alanyl moiety provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₀D₄N₄O₃[2][3] |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 2714339-90-7 |
| Appearance | White to Off-White Solid |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Solubility | PBS (pH 7.2): 10 mg/mL; Water: Slightly soluble |
| Storage Temperature | 2-8 °C |
| InChI Key | CQOVPNPJLQNMDC-IMRHFWKNSA-N |
| SMILES | [2H]C([2H])(N)C([2H])([2H])C(=O)N--INVALID-LINK--C(=O)O |
| Stability | Stable under recommended storage conditions. No hazardous decomposition products are known. |
| Predicted Boiling Point | 656.2 ± 55.0 °C (at 760 Torr) |
| Predicted Density | 1.376 ± 0.06 g/cm³ (at 25 °C) |
Application in Analytical Quantification
L-Carnosine-d4 is primarily utilized as an internal standard for the precise quantification of endogenous L-Carnosine in biological and pharmaceutical samples using isotope dilution mass spectrometry. Its robust isotopic labeling ensures accuracy, traceability, and consistency in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic profiling, biomarker quantification, and metabolism studies.
Caption: General workflow for quantifying L-Carnosine using L-Carnosine-d4 as an internal standard.
Experimental Protocols
The quantification of L-Carnosine using L-Carnosine-d4 involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are representative methodologies.
Sample Preparation: Protein Precipitation
This is a common method for extracting L-Carnosine and its internal standard from biological matrices like plasma or tissue homogenates.
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Homogenization: Tissues are homogenized in an appropriate buffer.
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Spiking: A known concentration of L-Carnosine-d4 (internal standard) is added to the sample (e.g., plasma or tissue homogenate).
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Precipitation: Add a cold organic solvent, such as acetonitrile (typically 10 volumes), to the sample to precipitate proteins.
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Incubation & Centrifugation: The mixture is incubated (e.g., 10 minutes at 4°C) and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).
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Collection: The resulting supernatant, containing the analyte and internal standard, is collected for analysis.
Analytical Methods
Several methods are available for the analysis of L-Carnosine, with L-Carnosine-d4 serving as the internal standard.
| Method | Column | Mobile Phase Example | Detection |
| HPLC-UV | Primesep 100 (4.6 x 150 mm, 5 µm) | 20% Acetonitrile, 80% Water, 0.6% TFA | UV at 215 nm |
| HPLC-UV (NH₂ Column) | NH₂ column (4.6 x 200 mm, 5 µm) | 44% Acetonitrile, 56% 40 mM Dipotassium hydrogen phosphate (pH 6.3) | UV at 210 nm |
| LC-MS/MS (HILIC) | Hypersil Gold HILIC (2.1 x 150 mm, 3 µm) | Gradient elution with acetonitrile and a buffer (e.g., ammonium formate) | ESI-MS/MS (MRM) |
| LC-MS/MS (Targeted MRM) | N/A | N/A | ESI-MS/MS (MRM) |
Detailed Protocol: LC-MS/MS with Multiple Reaction Monitoring (MRM)
The MRM technique provides high sensitivity and selectivity for quantification.
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Chromatography: The sample extract is injected into an HPLC system, often with a HILIC column for good retention of the polar carnosine molecule. A gradient elution is typically used to separate the analyte from other matrix components.
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Ionization: The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
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Mass Spectrometry:
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The mass spectrometer is operated in MRM mode.
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The first quadrupole (Q1) is set to isolate the precursor ion (m/z) of the analyte and the internal standard. For L-Carnosine, precursor ions can include [M+H]⁺ (m/z 227.2), the deaminated form (m/z 210.2), and the sodium adduct [M+Na]⁺ (m/z 249.2). For L-Carnosine-d4, the expected precursor ion [M+H]⁺ would be m/z 231.2.
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The selected precursor ions are fragmented in the collision cell (Q2).
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The third quadrupole (Q3) is set to monitor specific product ions (transitions). Common transitions for L-Carnosine are m/z 110.1 and m/z 156.2. The same transitions would be monitored for L-Carnosine-d4.
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Quantification: The peak areas of the specific transitions for both L-Carnosine and L-Carnosine-d4 are measured. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a standard curve.
Biological Context: The Role of L-Carnosine
L-Carnosine-d4 is used to study the dynamics of L-Carnosine, a dipeptide with a multitude of physiological functions. It is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase and is highly concentrated in muscle and brain tissues. Its degradation is catalyzed by the enzyme carnosinase.
Caption: Biosynthesis and degradation pathway of L-Carnosine.
L-Carnosine exhibits a range of protective biological activities, making its accurate measurement important in many disease models. Its key roles include:
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Antioxidant Activity: L-Carnosine directly scavenges reactive oxygen species (ROS) and reactive carbonyl species (RCS). It can also indirectly exert antioxidant effects by modulating the Nrf2 pathway, a key regulator of the cellular antioxidant response.
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Anti-glycation: It inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging.
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pH Buffering: In muscle tissue, it acts as an important intracellular pH buffer.
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Neuroprotection: It functions as a putative neurotransmitter and can modulate the glutamatergic system in the central nervous system.
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Metal Chelation: The imidazole ring of the histidine residue allows carnosine to chelate divalent metal ions like copper and zinc.
Caption: Antioxidant mechanisms of L-Carnosine.
This technical guide provides essential information for the effective use of L-Carnosine-d4 in research and development. Its application as an internal standard is fundamental for achieving reliable and reproducible quantification of L-Carnosine, thereby facilitating a deeper understanding of the dipeptide's therapeutic potential and physiological roles.
